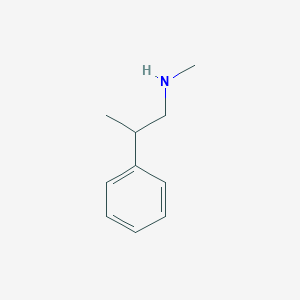

Phenpromethamine

概要

説明

フェンプロメタミンは、N-メチル-2-フェニルプロパン-1-アミンとしても知られており、フェネチルアミン系の交感神経刺激作用を持つ鼻充血緩和薬です。1943年から1960年まで「ヴォネドリン」という商品名で販売されていましたが、現在では入手できません。この化合物は興奮剤であり、世界アンチ・ドーピング機関によって禁止されています .

準備方法

合成経路と反応条件

フェンプロメタミンは、不飽和アミンと芳香族化合物の縮合によって合成できます。一般的な方法の1つは、フェニルアセトンとメチルアミンを還元的アミノ化条件下で反応させる方法です . この反応には通常、水素化ホウ素ナトリウムや水素ガスなどの還元剤と、パラジウム炭素などの触媒が必要です。

工業生産方法

フェンプロメタミンの工業生産では、同様の合成経路が用いられますが、より大規模に行われます。このプロセスでは、反応条件を厳密に管理することで、高収率で高純度の生成物を得ることが求められます。工業的な設定では、連続フローリアクターやクロマトグラフィーなどの高度な精製技術を使用して、目的とする製品の品質を達成することが一般的です .

化学反応の分析

反応の種類

フェンプロメタミンは、次のようなさまざまな化学反応を起こします。

酸化: フェンプロメタミンは酸化されて、対応するケトンまたはカルボン酸を生成します。

還元: この化合物は還元されて、2級アミンを生成します。

置換: フェンプロメタミンは、特に窒素原子で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が置換反応に使用されます。

生成される主な生成物

酸化: フェニルアセトンまたは安息香酸誘導体。

還元: 2級アミン。

置換: N-アルキル化またはN-アシル化誘導体.

科学研究の応用

化学: 検出方法の開発における分析化学の参照化合物として使用されます。

生物学: 神経伝達物質の放出と取り込みに対する影響について調査されています。

医学: 興奮剤や鼻充血緩和薬としての可能性を検討されています。

科学的研究の応用

Historical Context and Regulatory Status

Phenpromethamine was first introduced as a nasal decongestant but was later linked to various health risks, leading to its withdrawal from the market. It has never been approved for oral use by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is classified as a prohibited substance by the World Anti-Doping Agency (WADA) . Despite this, recent studies have detected its presence in several dietary supplements marketed for weight loss and athletic performance .

Presence in Dietary Supplements

Recent investigations have confirmed that this compound is present in weight loss and sports supplements sold in the U.S. A study analyzed 17 supplement brands labeled as containing deterenol (another stimulant) and found this compound in four of them . This finding raises concerns about the safety and efficacy of these products, particularly since they often contain multiple stimulants that have not been adequately studied for their combined effects on human health.

Table 1: Summary of Studies Detecting this compound in Supplements

| Study Reference | Number of Supplements Analyzed | This compound Detected | Health Risks Associated |

|---|---|---|---|

| 17 | 4 | Nausea, cardiac arrest | |

| Various (Brazil & Australia) | Yes | Asthma exacerbation |

Pharmacological Profile

This compound acts primarily as a stimulant, impacting adrenergic receptors similar to other known stimulants. Research indicates it may activate multiple adrenergic receptor subtypes, which can lead to increased heart rate and blood pressure . In vitro studies have shown that this compound can elicit significant physiological responses, suggesting potential risks when used in combination with other stimulants commonly found in pre-workout supplements .

Case Studies on Adverse Effects

Several case reports have documented adverse events associated with the use of supplements containing this compound. These include cardiovascular complications such as chest pain, palpitations, and even severe outcomes like cardiac arrest . A systematic review highlighted that many individuals using such supplements experienced significant health issues within weeks of consumption.

Table 2: Reported Adverse Effects Linked to this compound Use

| Adverse Effect | Number of Cases Reported |

|---|---|

| Chest Pain | 11 |

| Palpitations | 4 |

| Nausea/Vomiting | Various |

| Cardiac Arrest | 1 |

作用機序

フェンプロメタミンは、交感神経刺激薬として作用することで効果を発揮します。それは、ノルエピネフリンとドーパミンを放出することで、心拍数、血圧、気管支拡張を促進します。この化合物はアドレナリン受容体に結合し、興奮作用をもたらす一連の細胞内イベントを引き起こします .

類似の化合物との比較

類似の化合物

メタンフェタミン: 構造が似ていますが、乱用や依存のリスクが高いです。

アンフェタミン: 興奮作用が似ていますが、化学構造と効力は異なります。

フェニルプロパノールアミン: 鼻充血緩和薬や食欲抑制剤として使用され、作用機序が似ています。

独自性

フェンプロメタミンは、特定の結合親和性と薬物動態プロファイルが独特であり、他の類似の化合物とは区別されます。鼻充血緩和薬としての過去の使用と、その後の禁止は、その独特の規制と安全性プロファイルを示しています .

類似化合物との比較

Similar Compounds

Methamphetamine: Shares a similar structure but has a higher potential for abuse and addiction.

Amphetamine: Similar stimulant effects but differs in its chemical structure and potency.

Phenylpropanolamine: Used as a decongestant and appetite suppressant, with a similar mechanism of action.

Uniqueness

Phenpromethamine is unique in its specific binding affinity and pharmacokinetic profile, which distinguishes it from other similar compounds. Its historical use as a nasal decongestant and its subsequent ban highlight its distinct regulatory and safety profile .

生物活性

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic compound that has garnered interest in both pharmacological and dietary supplement contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential health implications based on diverse research findings.

- Molecular Formula: CHN·ClH

- Molecular Weight: 185.694 g/mol

- Stereochemistry: Racemic mixture

- Chemical Structure: This compound Structure

This compound acts primarily as a sympathomimetic agent , influencing the sympathetic nervous system. Its mechanism includes:

- Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking catecholamines like norepinephrine. This action stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure.

- cAMP Pathway Activation: Binding to receptors activates G-proteins, which subsequently activate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP enhances intracellular calcium levels, affecting muscle contraction and other cellular functions.

This compound is known for its role in various biochemical reactions:

- Neurotransmitter Interaction: It inhibits the reuptake of norepinephrine and dopamine, prolonging their action within the synaptic cleft.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6), it undergoes phase I and II metabolic reactions, influencing its pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution: The compound can cross cell membranes through passive diffusion and specific transporters like the norepinephrine transporter (NET) .

- Elimination: The metabolites are typically more hydrophilic, facilitating excretion through urine.

Biological Effects in Animal Models

Dosage Effects:

- At low doses, this compound acts as a mild stimulant, enhancing alertness.

- Higher doses lead to significant cardiovascular effects, including hypertension and arrhythmias.

Chronic Administration Studies:

Research indicates that prolonged exposure can lead to desensitization of adrenergic receptors, diminishing its effectiveness over time.

Case Studies and Clinical Findings

A systematic review highlighted potential interactions between this compound and other medications due to its inhibition of CYP2D6. This could lead to altered drug metabolism and unexpected side effects when co-administered with other therapeutic agents .

Clinical Safety Profile:

While this compound has been reported to have a good safety profile when used therapeutically, concerns arise regarding its presence in dietary supplements marketed for weight loss or athletic performance enhancement. These products often contain multiple stimulants, raising questions about their combined effects on health .

Potential Risks and Regulatory Concerns

The presence of this compound in dietary supplements has raised regulatory flags due to its stimulant properties and potential for adverse interactions with other drugs. Its classification as a banned substance in sports adds another layer of concern regarding its use in competitive environments .

特性

IUPAC Name |

N-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSOOYCQYDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861690 | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-88-9 | |

| Record name | Phenpromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenpromethamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?

A1: Research has shown that this compound is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by this compound could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing this compound often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].

Q2: How prevalent is this compound contamination in dietary supplements marketed for weight loss or athletic performance enhancement?

A2: A study analyzing dietary supplements labeled as containing deterenol found that this compound was present in a significant portion of these products [, ]. Specifically, this compound was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].

Q3: How does the structure of this compound relate to its potential for abuse?

A3: this compound belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which this compound might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.

Q4: Is there a reliable method to differentiate this compound from similar compounds?

A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like this compound) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying this compound in complex mixtures, such as those found in dietary supplements.

Q5: What research has been conducted on the physicochemical properties of this compound?

A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of this compound and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of this compound under different conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。